BenchChemオンラインストアへようこそ!

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide

Amyloid-beta imaging Alzheimer's disease probes Benzothiazole PET tracers

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 895416-12-3) is a synthetic small molecule belonging to the benzothiazole–benzamide hybrid class, characterized by a 4,5-dimethylbenzothiazole core, a para-nitrobenzamide moiety, and an N-pyridin-3-ylmethyl substituent. This compound has been registered in authoritative bioactivity databases including BindingDB (BDBM50276883) and ChEMBL (CHEMBL4175800), with curated affinity data deposited by Jain University.

Molecular Formula C22H18N4O3S
Molecular Weight 418.47
CAS No. 895416-12-3
Cat. No. B2388744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
CAS895416-12-3
Molecular FormulaC22H18N4O3S
Molecular Weight418.47
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
InChIInChI=1S/C22H18N4O3S/c1-14-5-10-19-20(15(14)2)24-22(30-19)25(13-16-4-3-11-23-12-16)21(27)17-6-8-18(9-7-17)26(28)29/h3-12H,13H2,1-2H3
InChIKeyDUKUNHGYHNQCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 895416-12-3): Procurement-Relevant Baseline Characterization


N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 895416-12-3) is a synthetic small molecule belonging to the benzothiazole–benzamide hybrid class, characterized by a 4,5-dimethylbenzothiazole core, a para-nitrobenzamide moiety, and an N-pyridin-3-ylmethyl substituent. This compound has been registered in authoritative bioactivity databases including BindingDB (BDBM50276883) and ChEMBL (CHEMBL4175800), with curated affinity data deposited by Jain University [1]. Its structural architecture places it at the intersection of two well-precedented pharmacophore families: benzothiazole-based amyloid ligands and nitroaromatic benzamides with enzymatic modulatory capacity. Unlike many single-mechanism probes, this compound exhibits measurable engagement with both amyloid-beta (Aβ) aggregates and the NAD+-dependent deacetylase SIRT1, making its selection decision a matter of documented multi-target binding rather than assumed polypharmacology [2].

Why N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide Cannot Be Interchanged with Generic Benzothiazole or Nitrobenzamide Analogs


The benzothiazole–benzamide chemical space is populated by numerous commercially available analogs that differ subtly in substitution pattern yet diverge substantially in target engagement profiles. A user seeking to replace this compound with a generic benzothiazole derivative—such as an unsubstituted N-(benzo[d]thiazol-2-yl)benzamide scaffold—would forfeit the documented sub-nanomolar Aβ binding affinity that the 4-nitro and pyridin-3-ylmethyl substituents collectively confer [1]. Similarly, substituting the 4-nitro positional isomer with a 2-nitro variant (e.g., N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide) introduces an ortho-nitro geometry that alters both the electronic character and steric profile of the benzamide moiety, with established precedents in the literature demonstrating that nitro positional isomerism in benzamide derivatives can dictate enzymatic nitroreduction selectivity and resultant biological activation pathways [2]. The pyridin-3-ylmethyl substituent additionally distinguishes this compound from analogs bearing pyridin-2-ylmethyl or benzyl groups, as the meta-pyridyl attachment modulates hydrogen-bonding capacity and influences target recognition relative to alternative regioisomers [2]. These combined structural features mean that casual interchange with a close analog risks not only altered potency magnitude but a qualitative shift in biological profile—from a compound with independently measured Aβ binding and SIRT1 inhibitory activity to one with uncharacterized or absent engagement at one or both targets.

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide: Quantitative Comparator Evidence for Scientific Selection


Aβ(1-40) Aggregate Binding Affinity: 2.6-Fold Improvement Over the Canonical Amyloid Probe BTA-1

This compound binds to synthetic Aβ(1-40) aggregates with a Ki of 4.31 nM, as measured by competition against [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole in a NaI well-counting assay after 3 hours of incubation [1]. In comparison, the widely used uncharged thioflavin-T derivative BTA-1 (2-(4'-methylaminophenyl)benzothiazole), a standard reference probe for Aβ plaque staining, exhibits a Ki of approximately 11 nM for Aβ(1-40) fibrils under comparable binding conditions [2]. The 4.31 nM affinity therefore represents an approximately 2.6-fold improvement in binding potency relative to this established comparator. This places the target compound in a competitive affinity range with optimized 2-arylbenzothiazole PET tracer candidates, where leading compounds in the series have reported Ki values ranging from 2.2 to 26.9 nM for Aβ(1-40) aggregates [3].

Amyloid-beta imaging Alzheimer's disease probes Benzothiazole PET tracers

SIRT1 Enzymatic Inhibition: Sub-Micromolar Activity Distinguished from Micromolar-Range SIRT2-Selective Benzothiazole Inhibitors

This compound inhibits recombinant human SIRT1 deacetylase activity with an IC50 of 790 nM (0.79 μM), measured against the catalytic domain (residues 183–505 linked via a (GGGS)2 linker to residues 641–665) expressed in E. coli BL21 cells [1]. This sub-micromolar potency is notably distinct from the widely reported benzothiazole-based SIRT2 inhibitors, such as compound 10c from a series of benzimidazole/benzothiazole derivatives, which displayed an IC50 of 2.8 μM for SIRT2 but negligible SIRT1 inhibition (IC50 > 100 μM, representing >35-fold selectivity for SIRT2 over SIRT1) [2]. While the target compound's SIRT2 and SIRT3 inhibitory activities remain uncharacterized in the available curated data, its measurable SIRT1 engagement at sub-micromolar concentration differentiates it from the numerous benzothiazole derivatives optimized exclusively for SIRT2-selective inhibition. Additional SIRT1 inhibitors from the benzamide class, such as 2-anilinobenzamide derivatives, have been reported with IC50 values in the low micromolar range in enzymatic assays, providing further class-level context [3].

Sirtuin modulation Epigenetic probe SIRT1 inhibitor

Nitro Reduction Potential: 4-Nitro Positional Isomerism Enables Distinct Bioreductive Activation Pathways

The para-nitro (4-nitro) substitution pattern on the benzamide ring of this compound establishes a specific electronic and steric environment that governs its susceptibility to enzymatic nitro reduction. Structural and mechanistic studies on E. coli nitroreductase (NTR) have demonstrated that the T41L mutant enzyme exhibits enhanced selectivity for reducing the 4-nitro group of the prodrug CB1954 over its 2-nitro group, confirming that nitro positional isomerism directly influences substrate recognition and catalytic efficiency in nitroreductase-mediated activation [1]. This finding is reinforced by broader literature on nitrobenzamide derivatives, where the 4-nitro position has been exploited for bioreductively activated prodrug design in antibody-directed enzyme prodrug therapy (ADEPT) and hypoxia-selective gene therapy contexts [2]. The closely related analog N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide, bearing the nitro group at the ortho (2-) position, would be expected to display a distinct reduction profile: ortho-nitro groups experience steric hindrance from the adjacent amide linkage, altering both the reduction potential and the geometry of the resulting hydroxylamine or amine metabolite. For users designing nitroreductase-dependent experimental systems, the 4-nitro isomer thus provides a predictable and literature-validated reduction substrate, whereas the 2-nitro analog introduces uncertainty regarding enzymatic activation efficiency.

Nitroreductase prodrug Hypoxia-activated Bioreductive activation

4,5-Dimethylbenzothiazole Scaffold: A Differentiated Heterocyclic Core Relative to Common Benzothiazole PET Tracer Precursors

The benzothiazole core of this compound bears methyl groups at both the 4- and 5-positions, a substitution pattern that distinguishes it from the 2-arylbenzothiazole scaffold dominating the amyloid PET tracer literature. The most extensively characterized benzothiazole-based amyloid imaging agents—including Pittsburgh Compound B (PiB, a 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole) and its 6-hydroxy, 6-methoxy, and 6-fluoro analogs—universally employ substitution at the 6-position of the benzothiazole ring to modulate lipophilicity, brain penetration, and metabolite profile [1]. The 4,5-dimethyl substitution pattern represents a distinct regioisomeric arrangement that places electron-donating methyl groups on the benzo portion of the heterocycle, potentially altering the π-stacking interactions with amyloid β-sheet structures compared to 6-substituted analogs. In structure-activity relationship studies of 2-arylbenzothiazole Aβ ligands, Ki values for Aβ(1-40) aggregates have been reported across a broad range: 2.2–22.5 nM for 2-(4'-fluorophenyl)benzothiazoles, 26.9–75.7 nM for fluoromethylphenyl derivatives, and 37–366 nM for 99mTc-labeled rhenium-benzothiazole complexes [2] [3]. The target compound's Ki of 4.31 nM sits within the high-affinity tier of this spectrum despite its structurally divergent substitution pattern, making it a valuable comparator compound for probing how benzothiazole ring substitution influences amyloid recognition independent of the canonical 6-substituted architecture.

Benzothiazole scaffold Amyloid imaging agent Medicinal chemistry differentiation

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide: Evidence-Supported Research and Industrial Application Scenarios


High-Sensitivity In Vitro Amyloid Detection and Competitive Binding Assays

With a Ki of 4.31 nM for Aβ(1-40) aggregates—representing a ~2.6-fold affinity improvement over the standard probe BTA-1 (Ki ≈ 11 nM)—this compound is suited for in vitro amyloid detection workflows requiring enhanced sensitivity, such as competition binding assays with limited tissue homogenate samples, low-abundance amyloid aggregate detection, or screening campaigns where discriminating between compounds with sub-10 nM affinity is essential [1]. Its non-radioactive nature (lacking a built-in radioisotope) makes it a practical cold ligand for displacement assays using radiolabeled benzothiazole probes such as [125I]TZDM or [3H]BTA-1 [1].

SIRT1 Pharmacological Studies Requiring Sub-Micromolar Inhibitory Activity

The compound's SIRT1 inhibitory activity (IC50 = 790 nM) positions it as a tool compound for studying SIRT1 deacetylase function in cellular contexts, particularly in experimental designs where SIRT2-selective benzothiazole inhibitors (such as compound 10c with SIRT1 IC50 > 100 μM) are inappropriate due to their negligible SIRT1 engagement [2]. Potential applications include investigating SIRT1's role in p53 acetylation dynamics, metabolic gene regulation, or comparative sirtuin isoform profiling studies where a compound with measurable SIRT1 activity is required alongside SIRT2- and SIRT3-selective controls [2].

Nitroreductase-Dependent Prodrug Activation and Bioreductive Research Systems

The 4-nitro (para) substitution pattern on the benzamide ring makes this compound a candidate substrate for nitroreductase (NTR)-based enzyme-prodrug systems, including antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT) models. Literature evidence demonstrates that engineered nitroreductase mutants (e.g., E. coli NTR T41L) preferentially reduce 4-nitro groups over 2-nitro groups, validating the target compound's 4-nitro regiochemistry as the biologically preferred isomer for enzymatic activation [3]. The 2-nitro analog (N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide) would be expected to exhibit reduced enzymatic processing efficiency, making the 4-nitro isomer the appropriate selection for reproducible bioreductive activation studies [3].

Structure-Activity Relationship (SAR) Studies on Non-Canonical Benzothiazole Amyloid Ligands

The 4,5-dimethyl substitution pattern on the benzothiazole core is structurally orthogonal to the 6-substituted benzothiazole architecture that dominates clinical PET tracer development (e.g., PiB, 6-OH-BTA-1, 6-F-BTA derivatives) [4]. This compound's high Aβ affinity (Ki = 4.31 nM) despite its divergent benzothiazole substitution makes it a valuable reference compound for medicinal chemistry programs seeking to explore intellectual property space beyond the heavily patented 6-substituted benzothiazole class, or for probing how benzothiazole ring electronics influence amyloid β-sheet intercalation independent of the well-characterized 6-position effects [4].

Quote Request

Request a Quote for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.